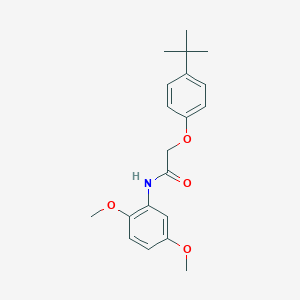

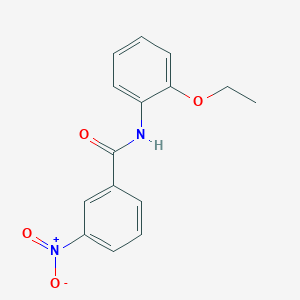

N-(2-ethoxyphenyl)-2-(2-thienyl)acetamide

Descripción general

Descripción

N-(2-ethoxyphenyl)-2-(2-thienyl)acetamide is a compound that has garnered interest due to its structural and chemical properties, which make it a subject of research in various fields of chemistry. Although the specific compound N-(2-ethoxyphenyl)-2-(2-thienyl)acetamide itself has limited direct references in the literature, understanding its synthesis, molecular structure analysis, chemical reactions, and properties can be approached by examining similar compounds and general chemical principles.

Synthesis Analysis

Synthesis of related compounds involves multi-step organic reactions, often starting from basic phenyl or thiophenyl acetamides, with modifications through various organic chemistry techniques such as acetylation, amide formation, and halogenation. For example, Sharma et al. described the synthesis of a related compound through a process involving the stirring of specific precursors in dry conditions followed by recrystallization, highlighting the complexity and precision required in synthesizing such molecules (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography. The precise arrangement of atoms and the crystal system (e.g., orthorhombic) can be determined, revealing intermolecular and intramolecular interactions crucial for understanding the compound's behavior and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include acetylation, silylation, and reactions with various silanes, showcasing their reactivity and potential for modification into more complex structures. For instance, Nikonov et al. explored the silylation of related compounds, leading to the formation of silaheterocyclic benzoxazasiloles, demonstrating the chemical versatility of these molecules (Nikonov et al., 2016).

Aplicaciones Científicas De Investigación

Chemoselective Acetylation for Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. Research conducted by Magadum and Yadav (2018) highlights the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process, optimized through the study of various acyl donors and reaction parameters, is significant for the kinetically controlled synthesis of antimalarial drug intermediates ACS Omega.

Metabolism of Chloroacetamide Herbicides

The comparative metabolism study of chloroacetamide herbicides, including acetochlor and metolachlor, by Coleman et al. (2000) in human and rat liver microsomes, provides insights into the metabolic pathways that might influence the environmental and health impacts of these agricultural chemicals. This research contributes to understanding the biotransformation and potential risks associated with herbicide exposure Environmental Health Perspectives.

Hydrogenation for Azo Disperse Dyes Production

The work by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide through catalytic hydrogenation is pivotal for the production of azo disperse dyes. Employing a novel Pd/C catalyst, this study showcases an environmentally friendly approach to producing important intermediates for the dye industry, achieving high selectivity and reducing by-products Fine Chemical Intermediates.

Environmental Impact of Acetochlor

Investigations into the hydrologic system's reception of acetochlor, a chloroacetanilide herbicide, by Kolpin et al. (1996) document its distribution in rain, stream, and groundwater samples across the midwestern United States. This study provides valuable data on the environmental presence of acetochlor following its application, contributing to the assessment of its ecological impact Environmental Science & Technology.

Biodegradation of Herbicides

Fei Wang et al. (2015) describe the N-deethoxymethylation of acetochlor by Rhodococcus sp. Strain T3-1, identifying the cytochrome P450 system EthBAD as key in this process. This research is crucial for understanding the microbial degradation of chloroacetanilide herbicides and developing bioremediation strategies for contaminated environments Applied and Environmental Microbiology.

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-17-13-8-4-3-7-12(13)15-14(16)10-11-6-5-9-18-11/h3-9H,2,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIVIOPUQSURNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330137 | |

| Record name | N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide | |

CAS RN |

349432-91-3 | |

| Record name | N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)

![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)